GSK143

Vue d'ensemble

Description

GSK143 est un composé organique synthétique connu pour son inhibition puissante, sélective et active par voie orale de la tyrosine kinase de la rate (SYK). Il présente des propriétés physico-chimiques favorables, notamment une bonne solubilité dans l’eau . This compound est également désigné sous le nom de composé 20 dans certaines publications scientifiques .

Méthodes De Préparation

La synthèse de GSK143 implique plusieurs étapes, commençant par la préparation d’intermédiaires clésLes conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Les méthodes de production industrielle de this compound sont conçues pour optimiser le processus de synthèse, en assurant la scalabilité et la rentabilité. Ces méthodes peuvent inclure la chimie en flux continu et des techniques de synthèse automatisée pour améliorer l’efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

GSK143 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour produire des formes réduites, qui peuvent avoir des activités biologiques différentes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Autoimmune Diseases

GSK143 has shown promise in preclinical models for various autoimmune conditions:

- Rheumatoid Arthritis : In murine models, this compound effectively reduced inflammation and joint damage associated with rheumatoid arthritis by inhibiting BCR signaling pathways .

- Systemic Lupus Erythematosus : The compound demonstrated a dose-dependent inhibition of IgM-stimulated CD69 expression in both human and murine whole blood, indicating its potential to modulate immune responses in lupus .

Chronic Lymphocytic Leukemia

This compound has been tested for its efficacy against chronic lymphocytic leukemia (CLL). Studies indicate that it decreases cell viability in CLL cell lines, suggesting its potential as an anti-cancer agent .

Inflammatory Conditions

The compound has been evaluated for its effects on inflammatory responses:

- Macrophage Activation : this compound inhibited tumor necrosis factor-alpha (TNF-α) release from pro-inflammatory macrophages in vitro, showcasing its ability to modulate macrophage activity during inflammatory responses .

- Arthus Reaction Model : In rat models of the Arthus reaction, this compound exhibited significant efficacy, further supporting its role in controlling immune-mediated inflammation .

Data Tables

The following tables summarize key findings from studies involving this compound:

Case Study 1: Efficacy in Rheumatoid Arthritis

In a study focusing on rheumatoid arthritis, this compound was administered to murine models exhibiting symptoms of the disease. The results showed a marked reduction in joint swelling and inflammatory markers when compared to control groups. The compound's ability to inhibit Syk led to decreased B cell activation and reduced production of pro-inflammatory cytokines.

Case Study 2: Impact on Macrophage Function

A separate investigation assessed this compound's impact on macrophage function. Human monocytic cells were differentiated into an M1 phenotype and stimulated with Ig-conjugated beads. This compound significantly inhibited TNF-α production, demonstrating its potential to modulate macrophage-driven inflammation effectively.

Mécanisme D'action

GSK143 exerce ses effets en inhibant sélectivement la tyrosine kinase de la rate. Cette inhibition empêche la phosphorylation des cibles en aval, telles que les kinases régulées par le signal extracellulaire (Erk), qui sont impliquées dans les voies de signalisation cellulaire. En bloquant ces voies, this compound réduit l’inflammation et empêche le recrutement de cellules immunitaires vers les sites d’inflammation .

Comparaison Avec Des Composés Similaires

GSK143 est unique en raison de sa haute sélectivité et de sa puissance en tant qu’inhibiteur de la tyrosine kinase de la rate. Parmi les composés similaires, on peut citer :

Fostamatinib : Un autre inhibiteur de la tyrosine kinase de la rate utilisé dans le traitement des maladies auto-immunes.

Entospletinib : Un inhibiteur sélectif de la tyrosine kinase de la rate ayant des applications dans les hémopathies malignes.

Cerdulatinib : Un inhibiteur double de la tyrosine kinase de la rate et de la janus kinase, utilisé dans le traitement des lymphomes.

Comparé à ces composés, this compound présente un profil de sélectivité favorable et une bonne biodisponibilité orale, ce qui en fait un candidat prometteur pour un développement ultérieur .

Activité Biologique

GSK143 is a selective inhibitor of spleen tyrosine kinase (Syk), a key regulator in various immune responses and inflammatory processes. This compound has garnered attention due to its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and implications for clinical use.

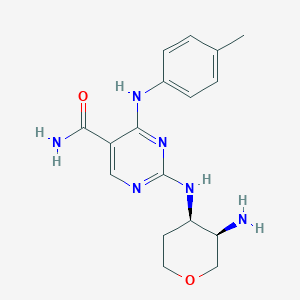

Chemical Structure:

- Chemical Name: 2-[[(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]amino]-4-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide dihydrochloride

- Molecular Formula: C17H22N6O2.2HCl

This compound exhibits a high selectivity for Syk with a pIC50 value of 7.5, indicating potent inhibition of Syk-mediated signaling pathways. It also inhibits phosphorylated Erk with a pIC50 of 7.1, which is relevant in various cellular signaling cascades associated with cancer and inflammation .

Biological Activity in Chronic Lymphocytic Leukemia

This compound has shown significant efficacy in CLL models by abrogating survival signals that are critical for the proliferation and survival of malignant B-cells. In vitro studies demonstrated that this compound decreases cell viability and number in CLL cell lines, highlighting its potential as a therapeutic agent .

Efficacy Data Table

Preclinical Studies and Case Reports

Several preclinical studies have evaluated the biological activity of this compound across different models:

-

Chronic Lymphocytic Leukemia (CLL):

- In a study involving CLL patients, this compound effectively inhibited survival signals, leading to reduced cell proliferation and increased apoptosis in malignant cells .

- The compound's selectivity for Syk over other kinases suggests minimal off-target effects, which is crucial for reducing potential side effects in patients.

-

Autoimmune Models:

- This compound has been tested in models of systemic lupus erythematosus (SLE) where Syk inhibition was shown to prevent disease progression by modulating B-cell activation and cytokine release .

- The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for treating various autoimmune conditions.

Clinical Implications and Future Directions

Given its potent biological activity and selectivity, this compound holds promise for clinical applications in treating CLL and potentially other autoimmune diseases. Current research is focused on:

- Clinical Trials: Ongoing trials are assessing the safety and efficacy of this compound in human subjects with CLL and other hematological malignancies.

- Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as BTK inhibitors, to enhance treatment outcomes .

Propriétés

IUPAC Name |

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPYMFSSFLOJPH-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for GSK143?

A: this compound is a highly selective inhibitor of spleen tyrosine kinase (Syk). [] Syk is a crucial enzyme involved in signaling pathways downstream of various immune receptors, including the B cell receptor and Fc receptors. By inhibiting Syk, this compound disrupts these signaling cascades, ultimately leading to reduced activation of immune cells like mast cells and macrophages. [, ]

Q2: How effective is this compound in treating postoperative ileus (POI) in preclinical models?

A: In a mouse model of POI, this compound significantly improved gastrointestinal transit compared to controls, indicating a reduction in POI severity. [] This improvement was accompanied by reduced inflammation and immune cell infiltration in the intestinal muscularis. [] This suggests that this compound's anti-inflammatory effects, mediated by Syk inhibition, may be beneficial in treating POI.

Q3: Does this compound have any therapeutic potential in managing asthma?

A: Research suggests that this compound could be beneficial in managing asthma, particularly neutrophilic asthma. In a chronic house dust mite (HDM)-induced allergic airways inflammation model, this compound effectively reduced airway hyperresponsiveness (AHR) to methacholine. [, ] This effect was linked to decreased neutrophil recruitment and reduced expression of inflammatory mediators like IL-17 and CXCL-1 in the lungs. []

Q4: What is the impact of this compound on mast cell activity?

A: this compound effectively blocks mast cell degranulation. In vitro studies showed that this compound, in a concentration-dependent manner, inhibited the release of β-hexosaminidase from peritoneal mast cells (PMCs) stimulated by substance P and trinitrophenyl. [] This inhibition of mast cell degranulation likely contributes to the anti-inflammatory effects observed in the POI mouse model.

Q5: Are there any known off-target effects or safety concerns associated with this compound?

A5: While the provided research highlights the efficacy and potential therapeutic applications of this compound, it primarily focuses on its preclinical development. Therefore, comprehensive data regarding long-term safety, toxicity, and potential off-target effects in humans is limited within these studies. Further research, including clinical trials, is necessary to fully elucidate the safety profile of this compound for therapeutic use in humans.

Q6: What is the significance of this compound's selectivity for Syk?

A: this compound's high selectivity for Syk is crucial for its therapeutic potential. [] By selectively targeting Syk, this compound minimizes the risk of off-target effects that may arise from inhibiting other kinases involved in essential cellular processes. This selectivity increases the likelihood of a favorable safety profile and reduces the chance of unwanted side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.